molecular formula C8H8N4O3 B1242050 Aminofurantoin CAS No. 21997-21-7

Aminofurantoin

Cat. No.: B1242050
CAS No.: 21997-21-7
M. Wt: 208.17 g/mol
InChI Key: KLJOOBXQOIHZQM-XCVCLJGOSA-N
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Description

Aminofurantoin is a heterocyclic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a unique structure that combines a furan ring with an imidazolidinedione moiety, making it an interesting subject for chemical research.

Scientific Research Applications

Aminofurantoin has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aminofurantoin typically involves the condensation of 5-amino-2-furaldehyde with 2,4-imidazolidinedione under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Aminofurantoin can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imidazolidinedione moiety can be reduced to form imidazolidine derivatives.

    Substitution: The amino group on the furan ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Imidazolidine derivatives.

    Substitution: N-substituted furan derivatives.

Mechanism of Action

The mechanism of action of Aminofurantoin involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan ring and imidazolidinedione moiety play crucial roles in these interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

  • 1-(((5-Amino-2-thienyl)methylene)amino)-2,4-imidazolidinedione
  • 1-(((5-Amino-2-pyrrolyl)methylene)amino)-2,4-imidazolidinedione

Comparison: Aminofurantoin is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. These differences can influence the compound’s reactivity, stability, and bioactivity, making it a valuable compound for specific applications.

Properties

IUPAC Name

1-[(E)-(5-aminofuran-2-yl)methylideneamino]imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O3/c9-6-2-1-5(15-6)3-10-12-4-7(13)11-8(12)14/h1-3H,4,9H2,(H,11,13,14)/b10-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJOOBXQOIHZQM-XCVCLJGOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21997-21-7
Record name 1-(((5-Amino-2-furanyl)methylene)amino)-2,4-imidazolidinedione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021997217
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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